

# discovery and history of insulin research milestones

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Insulin*

Cat. No.: *B600854*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **Insulin** Research Milestones

## Introduction

The discovery of **insulin** stands as a monumental achievement in the history of medicine, transforming type 1 diabetes from a fatal diagnosis into a manageable condition.[1][2][3][4] This guide provides a technical overview of the pivotal milestones in **insulin** research, intended for researchers, scientists, and drug development professionals. It details the experimental methodologies, presents quantitative data from seminal studies, and illustrates key pathways and workflows.

## The Pre-Discovery Era: Establishing the Pancreatic Link

Early research in the late 19th and early 20th centuries laid the crucial groundwork for **insulin**'s discovery by linking the pancreas to glucose metabolism.

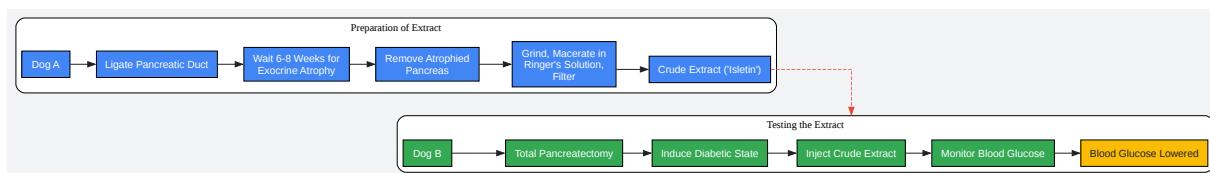
- 1869: The Islets of Langerhans: Paul Langerhans, a German medical student, first identified distinct clusters of cells within the pancreas, which were later named the "islets of Langerhans." [5][6]
- 1889: The Pancreatectomy Experiment: In a landmark experiment, Oskar Minkowski and Joseph von Mering at the University of Strasbourg removed the pancreas from a dog to study its role in digestion. [5][6][7] They observed that the dog subsequently developed

severe diabetes, exhibiting symptoms like high blood sugar and excreting sugar in its urine, thus establishing a direct link between the pancreas and diabetes.[5][6][7][8]

- 1901: Identifying the Source: Eugene Opie's pathological studies revealed that the destruction of the Islets of Langerhans was specifically associated with diabetes, pinpointing these cell clusters as the source of the anti-diabetic substance.[4][5]
- 1916: The Term "**Insulin**": Sir Edward Albert Sharpey-Schafer proposed that a single substance secreted by the islets of Langerhans controlled carbohydrate metabolism. He named this yet-to-be-isolated substance "**insulin**," derived from the Latin *insula*, meaning "island." [1][6]

## The Toronto Breakthrough: Isolation of **Insulin** (1921)

The pivotal work of a team at the University of Toronto in 1921 led to the first successful isolation and therapeutic use of **insulin**. [2] The team comprised surgeon Frederick Banting, his student assistant Charles Best, the head of the physiology department John J.R. Macleod, and later, the biochemist James Collip. [2][9]


### Banting and Best's Canine Experiments

Banting hypothesized that the pancreas's digestive juices (trypsin) destroyed the internal secretion from the islets of Langerhans during extraction attempts. [10][11][12] His experimental plan was to induce atrophy of the enzyme-producing acinar cells while leaving the islets intact. [2][11]

- Surgical Procedure: In a series of experiments starting in May 1921, Banting and Best performed surgery on dogs. [2][9][10] They ligated (tied off) the pancreatic ducts. This procedure was intended to stop the flow of digestive enzymes, leading to the degeneration of the exocrine tissue of the pancreas over several weeks. [2][8]
- Pancreas Removal: After 6 to 8 weeks, the atrophied, islet-rich pancreas was surgically removed from the duct-ligated dog.
- Extraction: The removed pancreas was chilled and ground in a frozen mortar with Ringer's solution. The resulting mixture was filtered to produce a crude extract, which they initially

named "isletin."<sup>[5][7]</sup>

- Inducing Diabetes in Recipient Dogs: A separate set of dogs was made diabetic via total pancreatectomy.
- Administration and Monitoring: The pancreatic extract was administered intravenously to the diabetic dogs. Blood glucose levels were monitored to assess the extract's effect.<sup>[2][13]</sup>



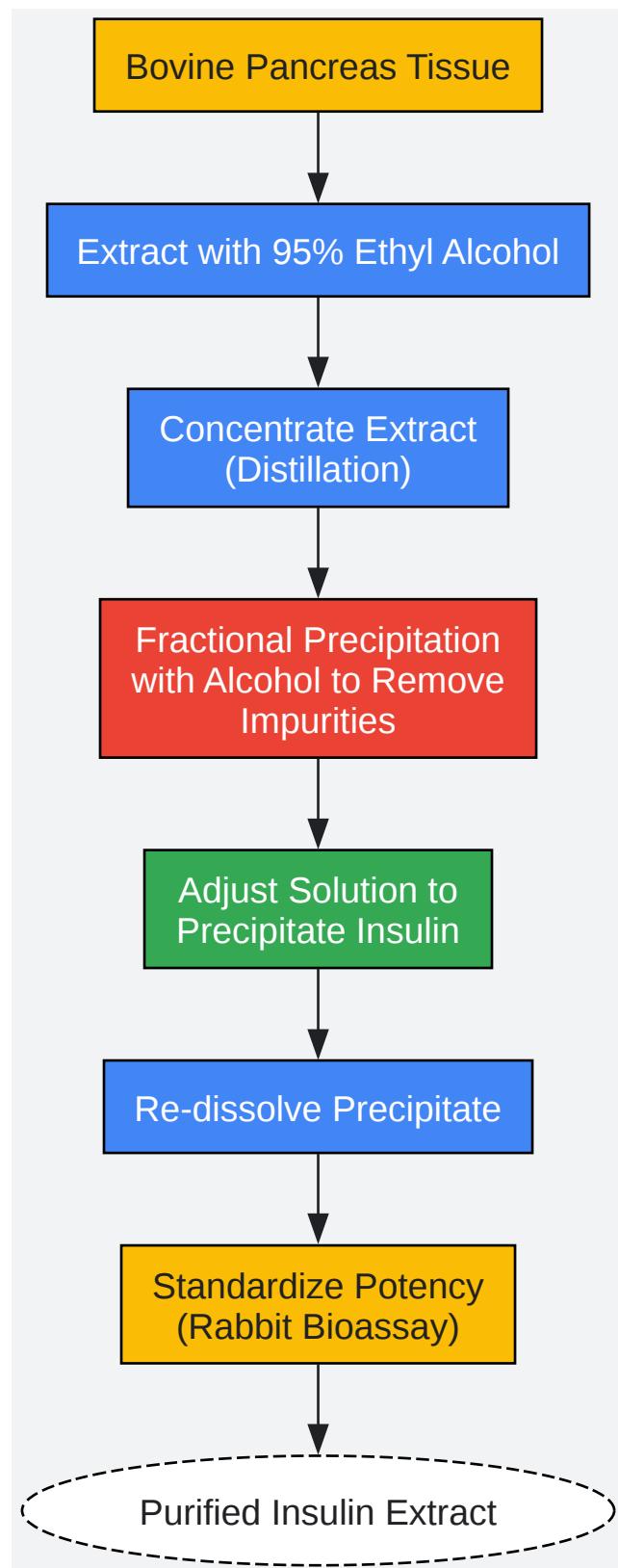
[Click to download full resolution via product page](#)

*Caption: Experimental workflow for the initial isolation of insulin.*

Successful experiments in the summer of 1921 demonstrated the extract's efficacy. By August, they showed conclusively that their extract lowered blood glucose in diabetic dogs.<sup>[10]</sup> Although detailed numerical data from the original logbooks is complex, published results showed significant drops in blood glucose (hyperglycemia) following administration.

| Experiment Date | Subject Dog | Pre-Injection     | Post-Injection    | Time to Effect |
|-----------------|-------------|-------------------|-------------------|----------------|
|                 |             | Blood Glucose (%) | Blood Glucose (%) |                |
| July 30, 1921   | Dog 410     | 0.20              | 0.12              | 2 hours        |
| Aug 4, 1921     | Dog 408     | 0.16              | 0.10              | 4 hours        |

Data synthesized from historical accounts of Banting and Best's experiments.


## Purification and the First Human Treatment (1922)

While Banting and Best's extract was effective, it was impure, causing sterile abscesses and fevers.<sup>[14]</sup> In late 1921, biochemist James B. Collip joined the team and was tasked with purifying the extract for human use.<sup>[5][6][9]</sup>

### Collip's Purification Protocol

Collip developed a method using alcohol fractionation to precipitate the active protein while leaving impurities behind.<sup>[9]</sup> This was a critical step that made the extract safe for human trials.<sup>[15]</sup>

- **Initial Extraction:** Pancreatic tissue (initially from dogs, later from cattle) was minced and extracted with 95% ethyl alcohol.<sup>[9]</sup>
- **Concentration:** The alcoholic extract was concentrated to a smaller volume by distillation under reduced pressure.
- **Precipitation of Impurities:** The concentrated extract was treated with higher concentrations of alcohol (e.g., 90-95%). This caused many of the contaminating proteins to precipitate, while the active **insulin** remained in solution.
- **Precipitation of Insulin:** The solution was then adjusted (e.g., by changing pH or alcohol concentration) to precipitate the purified **insulin**.
- **Standardization:** Collip developed a bioassay to standardize the potency of each batch. He injected the extract into rabbits and measured the reduction in blood sugar; one "rabbit unit" was defined as the amount of extract needed to lower a rabbit's blood sugar to a convulsive level (hypoglycemia) within a few hours.<sup>[14][16]</sup>



[Click to download full resolution via product page](#)

*Caption: Workflow for James Collip's alcohol-based **insulin** purification.*

## First Human Trial: Leonard Thompson

On January 11, 1922, a 14-year-old boy named Leonard Thompson, who was dying from type 1 diabetes at Toronto General Hospital, became the first person to receive an **insulin** injection. [5][11][13] The initial injection, using an extract prepared by Banting and Best, caused an allergic reaction.[13] Twelve days later, on January 23, Thompson was injected with Collip's highly purified extract. This time, it was a dramatic success.[2][13]

| Parameter         | Before Insulin (Jan 1922) | After Banting/Best Extract (Jan 11) | After Collip's Purified Extract (Jan 23) |
|-------------------|---------------------------|-------------------------------------|------------------------------------------|
| Blood Glucose     | ~24.9 mmol/L (450 mg/dL)  | Slight reduction                    | Near-normal levels                       |
| 24h Urine Glucose | 70-100 g                  | Slight reduction                    | < 5 g                                    |
| Ketonuria         | Severe                    | Severe                              | Disappeared                              |
| Clinical State    | Moribund, weak            | Abscess formation at injection site | Bright, active, improved strength        |

Data compiled from historical medical reports.[2][5] Leonard Thompson lived for another 13 years with **insulin** therapy before succumbing to pneumonia.[5]

## Unraveling the Molecule: Structure and Synthesis

The discovery of **insulin** spurred decades of research to understand its chemical nature, culminating in the complete elucidation of its structure and its total chemical synthesis.

## Primary Structure Sequencing (1955)

British biochemist Frederick Sanger became the first person to determine the complete amino acid sequence of a protein.[5][17] His work on bovine **insulin**, which took over a decade, was a landmark achievement in biochemistry and earned him the Nobel Prize in Chemistry in 1958.[1][5][18]

- Chain Separation: Sanger first cleaved the two disulfide bonds that link the A and B polypeptide chains.

- N-Terminal Labeling: He used a reagent he developed, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), to label the first amino acid (the N-terminus) of each chain.[18]
- Fragmentation and Analysis: He used enzymes and acids to break the chains into smaller, overlapping fragments.
- Sequence Reconstruction: By analyzing the sequences of these overlapping fragments, he painstakingly pieced together the full sequence of both the A and B chains.[18]

| Feature         | Description                                                                                                 |
|-----------------|-------------------------------------------------------------------------------------------------------------|
| Chains          | Two polypeptide chains: A-chain and B-chain.                                                                |
| A-Chain Length  | 21 amino acids.                                                                                             |
| B-Chain Length  | 30 amino acids.                                                                                             |
| Disulfide Bonds | Three total: Two inter-chain bonds linking A and B chains, and one intra-chain bond within the A-chain.[18] |

## Three-Dimensional Structure (1969)

Dorothy Hodgkin, a pioneer in X-ray crystallography, spent 35 years refining the technique to solve the complex three-dimensional structure of porcine **insulin**.[17][19] This discovery, for which she was awarded the Nobel Prize in Chemistry in 1964 (for her broader work in crystallography), was crucial for understanding how **insulin** functions and for designing synthetic analogs.[1] Her work revealed the precise arrangement of the A and B chains and how **insulin** molecules assemble into dimers and hexamers, often stabilized by zinc ions.[17][20]

## The Biotechnology Revolution: From Animal to Analog

The latter half of the 20th century saw revolutionary changes in **insulin** production and design, moving from animal sources to highly specific, genetically engineered forms.

## Recombinant DNA Technology (1978-1982)

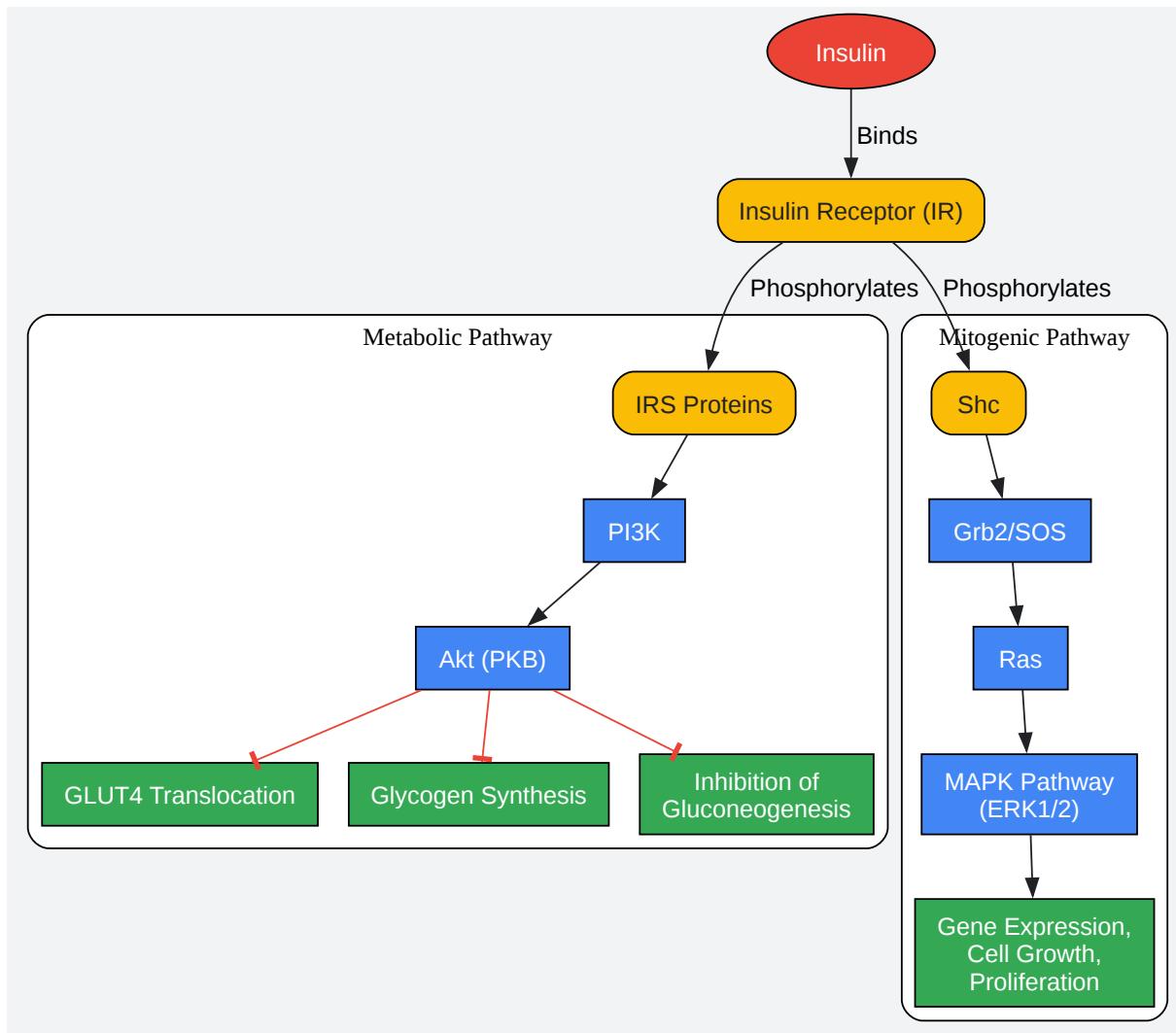
In the late 1970s, scientists at Genentech used recombinant DNA technology to produce human **insulin** in *Escherichia coli* bacteria.<sup>[1]</sup> This was a monumental step, providing a potentially limitless supply of **insulin** identical to that produced by the human body, thus reducing allergic reactions to animal-derived **insulins**.<sup>[21]</sup> In 1982, Eli Lilly's Humulin®, the first recombinant DNA drug, received FDA approval.<sup>[6][22]</sup>

## Insulin Analogs (1990s-Present)

The ability to manipulate the genetic code for **insulin** allowed for the creation of "insulin" analogs." These are modified forms of human **insulin** designed to have different pharmacokinetic profiles—either faster-acting for mealtime coverage or longer-acting for basal coverage.<sup>[22][23]</sup>

| Analog Type       | Example (Brand)    | Modification                                                                                   | Onset     | Peak               | Duration     |
|-------------------|--------------------|------------------------------------------------------------------------------------------------|-----------|--------------------|--------------|
| Rapid-Acting      | Lispro (Humalog)   | B28 Proline and B29 Lysine are swapped.                                                        | 15-30 min | 0.5-2.5 hrs        | 3-6 hrs      |
| Rapid-Acting      | Aspart (NovoLog)   | B28 Proline is replaced with aspartic acid.                                                    | 10-20 min | 1-3 hrs            | 3-5 hrs      |
| Long-Acting       | Glargine (Lantus)  | A21<br>Asparagine is replaced with glycine; two arginines are added to the B-chain C-terminus. | 1-2 hrs   | No pronounced peak | Up to 24 hrs |
| Long-Acting       | Detemir (Levemir)  | B30<br>Threonine is removed; a C14 fatty acid is attached to B29 Lysine.                       | 1-2 hrs   | Relatively flat    | 12-24 hrs    |
| Ultra Long-Acting | Degludec (Tresiba) | B30<br>Threonine is removed; B29 Lysine is linked to hexadecanedioic acid.                     | 30-90 min | No pronounced peak | >42 hrs      |

Pharmacokinetic data are approximate and can vary between individuals.[\[23\]](#)[\[24\]](#)[\[25\]](#)


# The Insulin Signaling Pathway

**Insulin** exerts its metabolic control through a complex intracellular signaling pathway. The binding of **insulin** to its receptor on target cells—primarily in the liver, skeletal muscle, and adipose tissue—initiates a cascade of phosphorylation events.[26][27]

The **insulin** receptor (IR) is a receptor tyrosine kinase composed of two extracellular  $\alpha$ -subunits and two transmembrane  $\beta$ -subunits.[26][28] **Insulin** binding to the  $\alpha$ -subunits activates the tyrosine kinase domain on the  $\beta$ -subunits, leading to autophosphorylation and the recruitment of substrate proteins like the **Insulin** Receptor Substrate (IRS) family.[27][28]

This leads to the activation of two main downstream pathways:

- PI3K/Akt Pathway (Metabolic): This is the primary pathway for **insulin**'s metabolic effects. [28] Phosphorylated IRS activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Akt mediates most of **insulin**'s metabolic actions, including the translocation of GLUT4 glucose transporters to the cell membrane (facilitating glucose uptake), promotion of glycogen synthesis, and inhibition of gluconeogenesis.[28]
- Ras/MAPK Pathway (Mitogenic): This pathway is involved in regulating cell growth, proliferation, and gene expression.[27]



[Click to download full resolution via product page](#)

*Caption: The primary metabolic and mitogenic **insulin** signaling pathways.*

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Discovery of Insulin: An Important Milestone in the History of Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Who discovered insulin? | Diabetes research | Diabetes UK [diabetes.org.uk]
- 3. Recognizing Milestones in the History of Insulin | Joslin Diabetes Center [joslin.org]
- 4. JCI - The discovery of insulin revisited: lessons for the modern era [jci.org]
- 5. diabetes.co.uk [diabetes.co.uk]
- 6. The Discovery of Insulin & 100 Years of Innovations [agamatrix.com]
- 7. Milestones in the history of diabetes mellitus: The main contributors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diabetes: The discovery of insulin [medicalnewstoday.com]
- 9. Frederick Banting, Charles Best, James Collip, and John Macleod | Science History Institute [sciencehistory.org]
- 10. A Science Odyssey: People and Discoveries: Banting and Best isolate insulin [pbs.org]
- 11. Frederick Banting - Wikipedia [en.wikipedia.org]
- 12. nobelprize.org [nobelprize.org]
- 13. Frederick Banting & Charles Best Isolated Human Insulin on July 27, 1921 [umassmed.edu]
- 14. James Collip (1892-1965) — Royal Canadian Institute for Science — Royal Canadian Institute for Science [rciscience.ca]
- 15. invent.org [invent.org]
- 16. definingmomentscanada.ca [definingmomentscanada.ca]
- 17. Landmarks in Insulin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innovation.world [innovation.world]
- 19. alpco.com [alpco.com]

- 20. cjhp-online.ca [cjhp-online.ca]
- 21. What is the approval history and clinical development pathway of Insulin? [synapse.patsnap.com]
- 22. acs.org [acs.org]
- 23. daneshyari.com [daneshyari.com]
- 24. Insulin analogue - Wikipedia [en.wikipedia.org]
- 25. 100 years of insulin: celebrating the past, present and future of diabetes therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. cusabio.com [cusabio.com]
- To cite this document: BenchChem. [discovery and history of insulin research milestones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600854#discovery-and-history-of-insulin-research-milestones]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)